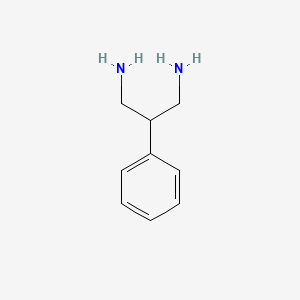

2-phenylpropane-1,3-diamine

Descripción

2-Phenylpropane-1,3-diamine (C₉H₁₄N₂) is a primary diamine with a propane backbone substituted by a phenyl group at the central carbon and amine groups at the terminal positions. Its dihydrochloride salt (C₉H₁₆Cl₂N₂, CAS 78533-94-5) is widely used as an intermediate in pharmaceutical synthesis, polymer production, and biochemical research . The compound’s reactivity stems from its two primary amine groups, enabling nucleophilic substitution, oxidation, and chelation reactions .

Propiedades

Número CAS |

55165-09-8 |

|---|---|

Fórmula molecular |

C9H14N2 |

Peso molecular |

150.22 g/mol |

Nombre IUPAC |

2-phenylpropane-1,3-diamine |

InChI |

InChI=1S/C9H14N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 |

Clave InChI |

JSDVLFNPSDTHGJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CN)CN |

SMILES canónico |

C1=CC=C(C=C1)C(CN)CN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylpropane-1,3-diamine typically involves the reduction of diethyl phenylmalonate. One common method includes the use of sodium borohydride (NaBH₄) in the presence of an alkali metal dihydrogen phosphate buffer . This reduction process yields 2-Phenyl-1,3-propanediol, which can then be converted to this compound through further chemical reactions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reduction of diethyl phenylmalonate, followed by purification steps to ensure the compound’s purity and quality.

Análisis De Reacciones Químicas

Types of Reactions: 2-phenylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products:

Oxidation: Imines and nitriles.

Reduction: Secondary amines.

Substitution: Various substituted amines and derivatives.

Aplicaciones Científicas De Investigación

2-phenylpropane-1,3-diamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds and ligands.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-phenylpropane-1,3-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key Observations:

- Electron-withdrawing substituents (e.g., NO₂, CF₃, F) increase polarity and metabolic stability but reduce solubility in non-polar solvents .

Notable Trends:

- Halogenation (F, Cl) improves bioactivity: Fluorine enhances CNS-targeted drug efficacy, while chlorine boosts antimicrobial properties .

- Chelating ability varies with substituents: Pyridine derivatives (e.g., ) form stable metal complexes, whereas simple phenyl derivatives prioritize organic reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.